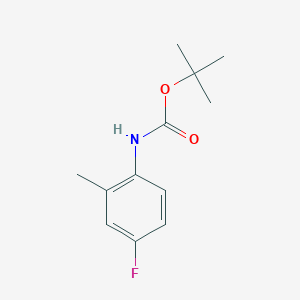

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester

Description

Properties

CAS No. |

129822-40-8 |

|---|---|

Molecular Formula |

C12H16FNO2 |

Molecular Weight |

225.26 g/mol |

IUPAC Name |

tert-butyl N-(4-fluoro-2-methylphenyl)carbamate |

InChI |

InChI=1S/C12H16FNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

ZVWQHSHJTZCHGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Carbamoylation of Aromatic Amines

The most common route to prepare carbamic acid esters like N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester involves the reaction of the corresponding aromatic amine with an activated carbamoyl derivative, typically:

- tert-Butyl chloroformate (Boc-Cl)

- Di-tert-butyl dicarbonate (Boc2O)

- Carbonyl diimidazole (CDI) followed by tert-butanol

The process generally proceeds by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the carbamoylating agent, forming the carbamate linkage.

Typical Reaction Conditions

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

- Temperature: 0°C to room temperature to control reaction rate and selectivity

- Base: Triethylamine or other organic bases to scavenge HCl byproduct

- Workup: Washing with aqueous acid (e.g., 1 N HCl) to remove unreacted amine and base, drying over sodium sulfate, filtration, and concentration

Specific Preparation Routes for Carbamic Acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl Ester

While direct literature on this exact compound is limited, analogous carbamate preparations detailed in patent EP1037632B1 and related benzothiazole carbamate derivatives provide a reliable synthetic framework adaptable to this compound.

Stepwise Synthesis Outline

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-fluoro-2-methylaniline + tert-butyl chloroformate + triethylamine in DCM, 0°C to RT | Formation of N-(4-fluoro-2-methylphenyl) carbamic acid tert-butyl ester via nucleophilic substitution |

| 2 | Workup with 1 N aqueous HCl, drying (Na2SO4), filtration, concentration | Purification to isolate the carbamate ester |

Reaction Example (Adapted from Patent Literature)

- Dissolve 4-fluoro-2-methylaniline (1 equiv) in dry dichloromethane.

- Cool the solution to 0°C.

- Add triethylamine (1.1 equiv) dropwise to neutralize HCl formed.

- Slowly add tert-butyl chloroformate (1.1 equiv) under stirring.

- Allow the reaction to warm to room temperature and stir for 2–4 hours.

- After completion (monitored by TLC or HPLC), wash the organic layer with 1 N HCl to remove excess amine and base.

- Dry over sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by recrystallization or chromatography if necessary.

Biocatalytic and Enzymatic Methods (Emerging Approaches)

Recent advances in biocatalysis have shown enzymatic routes to prepare chiral carbamate esters with high stereoselectivity, which could be adapted for substituted aromatic carbamates. For example:

- Use of ketoreductases and halohydrin dehalogenases to prepare chiral hydroxy carbamates.

- Enzymatic asymmetric reductions to generate chiral intermediates leading to carbamate formation.

- Biotransformations using microbial strains such as Rhodococcus and Hansenula for selective carbamate synthesis.

Though these methods are more common for chiral aliphatic carbamates, they represent promising green chemistry alternatives for aromatic carbamate derivatives.

Analytical Data and Research Discoveries

Structural and Rotamer Behavior

Stability and Reactivity Notes

- Carbamic acid esters with bulky tert-butyl groups show enhanced stability against hydrolysis.

- Electron-withdrawing substituents such as fluorine on the aromatic ring can influence the nucleophilicity of the amine and the carbamate formation rate.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Carbamoylation | 4-fluoro-2-methylaniline + Boc-Cl + Et3N | DCM, 0°C to RT, 2-4 h | Straightforward, scalable | Requires dry conditions, toxic reagents |

| Use of Di-tert-butyl dicarbonate | 4-fluoro-2-methylaniline + Boc2O + base | Similar to above | Mild, less corrosive | Slower reaction rate |

| Carbonyl diimidazole + tert-butanol | CDI + amine + t-BuOH | Room temp, inert atmosphere | High purity product | CDI is moisture sensitive |

| Biocatalytic synthesis (emerging) | Enzymes (ketoreductase, dehalogenase) | Aqueous buffer, mild temp | Stereoselective, green chemistry | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors in biological systems. The fluoro and methyl groups contribute to the compound’s stability and reactivity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

- Carbamic acid, N-(4-chloro-2-methylphenyl)-, 1,1-dimethylethyl ester

- Carbamic acid, N-(4-bromo-2-methylphenyl)-, 1,1-dimethylethyl ester

- Carbamic acid, N-(4-iodo-2-methylphenyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group also influences the compound’s biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester (CAS Number: 129822-40-8), also known as tert-butyl 4-fluoro-2-methylphenylcarbamate, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₂H₁₆FNO₂

- Molecular Weight : 225.26 g/mol

- Boiling Point : Approximately 250.3 °C (predicted)

- Density : 1.132 g/cm³ (predicted)

- pKa : 12.85 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FNO₂ |

| Molecular Weight | 225.26 g/mol |

| Boiling Point | ~250.3 °C |

| Density | ~1.132 g/cm³ |

| pKa | ~12.85 |

Biological Activity

The biological activity of carbamic acid derivatives often relates to their ability to act as enzyme inhibitors or modulators in various biochemical pathways. The specific compound discussed here has been evaluated for its potential pharmacological applications.

Pharmacological Studies

- NK(1) Receptor Antagonism :

- Enzymatic Activity :

Case Study 1: In Vitro Studies

A study focused on the synthesis and evaluation of related carbamate compounds demonstrated that modifications at the phenyl ring could significantly alter biological activity. Specifically, the introduction of fluorine groups was shown to enhance selectivity towards certain receptors .

Case Study 2: Structure-Activity Relationship (SAR)

In a series of SAR studies on piperazine derivatives, compounds structurally related to carbamic acid derivatives showed promising results in terms of receptor binding and inhibition profiles. The findings suggest that further exploration of carbamic acid derivatives could lead to the development of novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.